molecular formula C23H23ClN4O3 B3013416 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one CAS No. 941926-86-9

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B3013416
CAS No.: 941926-86-9
M. Wt: 438.91
InChI Key: VKNNZPGYDAIINM-UHFFFAOYSA-N
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Description

6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a synthetic small molecule belonging to the class of pyridazin-3-one derivatives. These compounds are of significant interest in medicinal chemistry and pharmacological research due to their potential to interact with key biological pathways. The structure incorporates a piperazine ring, a moiety frequently found in biologically active compounds and FDA-approved drugs, where it often contributes to optimal pharmacokinetic properties and target binding . Research Applications and Value This compound is designed for research applications only. Its molecular framework is structurally similar to compounds investigated as potent phosphodiesterase-4 (PDE4) inhibitors . Inhibition of PDE4, an enzyme that breaks down cyclic AMP, is a recognized mechanism in research for modulating inflammatory responses. Furthermore, analogous compounds featuring the [(chlorophenyl)piperazinyl] group have been reported in scientific literature to exhibit potent antinociceptive (pain-blocking) activity in preclinical models, with an efficacy comparable to morphine, potentially acting through noradrenergic and/or serotoninergic systems . Researchers may find this compound valuable for probing these and other biological mechanisms. Usage Note This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNNZPGYDAIINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of arylpiperazine derivatives. This compound has garnered attention due to its significant pharmacological activity, particularly as an antagonist of the alpha-1 adrenoceptor. Understanding its biological activity is essential for exploring its potential therapeutic applications, especially in cardiovascular diseases.

  • Molecular Formula : C23H23ClN4O3
  • Molecular Weight : 438.91 g/mol
  • CAS Number : 941926-86-9

The primary mechanism of action of this compound involves its role as an antagonist at alpha-1 adrenoceptors. This receptor subtype is crucial in various physiological processes, including vasoconstriction and blood pressure regulation. The compound exhibits a high affinity for alpha-1 adrenoceptors while demonstrating selectivity over other receptor types, such as alpha-2 adrenoceptors and serotonergic receptors (5-HT1A) .

Key Mechanisms:

  • Antagonism of Alpha-1 Adrenoceptors : The compound inhibits the action of catecholamines (like norepinephrine) at these receptors, leading to vasodilation and decreased peripheral resistance.
  • Selectivity : Its structural design enhances selectivity for alpha-1 receptors, minimizing potential side effects associated with broader receptor interactions .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies:

Research indicates that modifications in the piperazine and pyridazinone portions can significantly influence both solubility and receptor binding characteristics. For instance, studies have shown that alterations in the chemical structure can enhance or reduce the binding affinity to alpha-1 adrenoceptors .

In Vivo Studies:

In animal models, this compound has demonstrated efficacy in reducing blood pressure, supporting its potential use in treating hypertension. The specificity for alpha-1 over alpha-2 receptors contributes to a favorable safety profile, reducing the risk of adverse effects commonly associated with non-selective adrenergic antagonists .

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Study ADemonstrated high selectivity for alpha-1 adrenoceptors with minimal interaction with other receptor types.
Study BShowed significant reduction in systolic and diastolic blood pressure in hypertensive rat models.
Study CEvaluated structure-activity relationships (SAR) indicating that specific modifications enhance receptor affinity.

These findings underscore the importance of ongoing research into the pharmacological properties of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and inferred pharmacological implications compared to related compounds:

Compound Name / ID Key Structural Features Pharmacological Implications Reference
Target Compound 5-methoxy, 6-(4-(2-Cl-phenyl)piperazine-1-carbonyl), 2-(p-tolyl) Potential CNS activity due to piperazine; enhanced selectivity from 2-Cl-phenyl substitution
6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3(2H)-one (BI71923) 2-Fluorophenyl instead of 2-Cl-phenyl on piperazine Reduced steric hindrance compared to Cl; possible altered receptor affinity
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one derivatives (IVa–c) 4-Cl-phenyl, 4-F-phenyl, or phenyl on piperazine; no carbonyl linkage Broader receptor promiscuity; lower metabolic stability due to direct piperazine attachment
4-(4-Butoxyphenyl)-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one (1a) 4-butoxyphenyl and 4-methoxybenzyl substituents Higher lipophilicity; potential for prolonged half-life but increased toxicity risks
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Dichlorophenylmethyl and thiophene substituents; pyrazole-amine fusion Possible dual-target (e.g., kinase and GPCR) activity
6-(Thiophen-2-yl)pyridazin-3(2H)-one Thiophene at position 6; no piperazine Limited CNS penetration; potential for peripheral target engagement

Key Observations:

Piperazine Modifications: The 2-chlorophenyl group on the target compound’s piperazine may confer higher selectivity for serotonin or dopamine receptors compared to 4-substituted analogs (e.g., IVa–c in ), where para-substitution often leads to non-specific binding .

Pyridazinone Substituents: The 5-methoxy group in the target compound contrasts with 5-chloro derivatives (e.g., 3a–3h in ), which exhibit stronger electron-withdrawing effects and higher cytotoxicity in cancer cell lines . 2-(p-tolyl) substitution enhances lipophilicity compared to benzyl or alkoxybenzyl groups (e.g., 1a in ), improving blood-brain barrier penetration but possibly reducing aqueous solubility.

Biological Activity Trends: Piperazine-carbonyl derivatives (target compound, BI71923) show improved metabolic stability over non-carbonylated piperazines (e.g., IVa–c in ) due to reduced susceptibility to oxidative metabolism . Thiophene or pyrazole hybrids (e.g., ) demonstrate divergent activity profiles, suggesting the target compound’s pharmacological niche lies in CNS or anti-inflammatory applications.

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